molecular formula C23H20N2O3 B2769707 Benzofuran-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 2034316-45-3

Benzofuran-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No. B2769707
CAS RN: 2034316-45-3
M. Wt: 372.424
InChI Key: AGOTYLBPPSCUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's unique structure and properties make it an attractive candidate for drug development, especially in the treatment of neurological disorders.

Scientific Research Applications

Antibacterial Activity

Benzofuran derivatives have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds .

Antitumor Activity

Benzofuran compounds have demonstrated strong anti-tumor properties . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Anti-oxidative Activity

Benzofuran derivatives have shown anti-oxidative activity . The lone pair electrons present on the ring heteroatom may be responsible for blocking the DPPH free radical by donating electron pair .

Anti-viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Complex Benzofuran Derivatives

Benzofuran derivatives have been used in the synthesis of complex benzofuran compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Anticancer Activity Against Human Ovarian Cancer Cell Line

A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

properties

IUPAC Name

1-benzofuran-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-23(21-15-17-5-1-2-8-19(17)28-21)25-13-10-18(11-14-25)27-20-9-3-6-16-7-4-12-24-22(16)20/h1-9,12,15,18H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOTYLBPPSCUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.